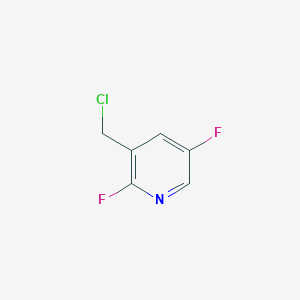
3-(Chloromethyl)-2,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2,5-difluoropyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chloromethyl group and two fluorine atoms attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)
- Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)
- Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloromethyl)-2,5-difluorobenzene
- 3-(Chloromethyl)-2,5-difluoropyrimidine
- 3-(Chloromethyl)-2,5-difluoropyridazine
Comparison:
- Uniqueness: 3-(Chloromethyl)-2,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine groups, which confer distinct reactivity and stability compared to its analogs .
- Reactivity: The presence of the pyridine ring enhances its nucleophilicity and ability to participate in various substitution reactions .
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its versatility in synthetic chemistry and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H4ClF2N |
|---|---|
Molekulargewicht |
163.55 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChI-Schlüssel |
DLZWYHJJTYKCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


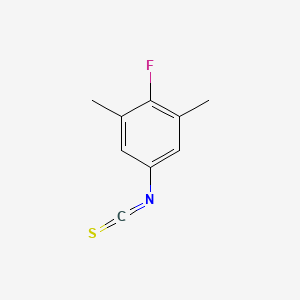
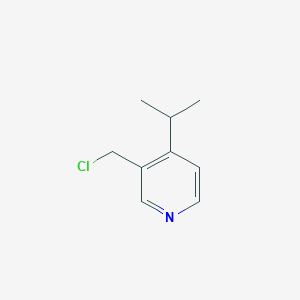

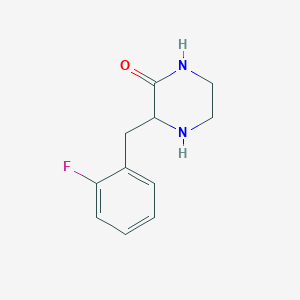
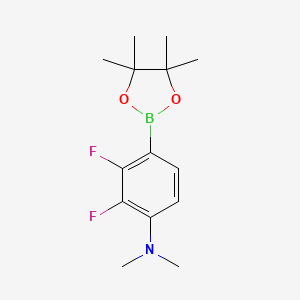

![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)
![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)

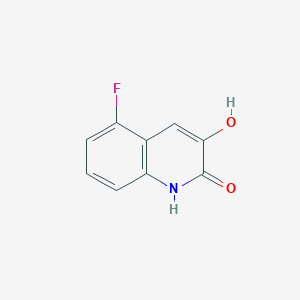

![2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B15333201.png)
